molecular formula C10H12N2O B15260146 2-(Pyrrolidine-3-carbonyl)pyridine

2-(Pyrrolidine-3-carbonyl)pyridine

Cat. No.: B15260146
M. Wt: 176.21 g/mol
InChI Key: QIWPDHMEAKGBOX-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-3-carbonyl)pyridine is an organic compound that features a pyridine ring attached to a pyrrolidine ring through a carbonyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, while the pyrrolidine ring is a five-membered saturated ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidine-3-carbonyl)pyridine typically involves the condensation of pyridine-2-carboxylic acid with pyrrolidine. One common method is to react pyridine-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidine-3-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the original compound, such as alcohols or amines.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(Pyrrolidine-3-carbonyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidine-3-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activity.

    Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in asymmetric synthesis.

Uniqueness

2-(Pyrrolidine-3-carbonyl)pyridine is unique due to its specific combination of a pyridine ring and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

pyridin-2-yl(pyrrolidin-3-yl)methanone

InChI

InChI=1S/C10H12N2O/c13-10(8-4-6-11-7-8)9-3-1-2-5-12-9/h1-3,5,8,11H,4,6-7H2

InChI Key

QIWPDHMEAKGBOX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=N2

Origin of Product

United States

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